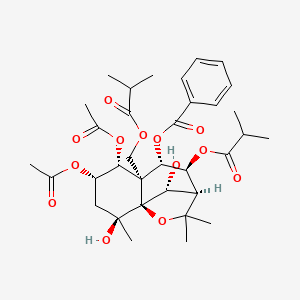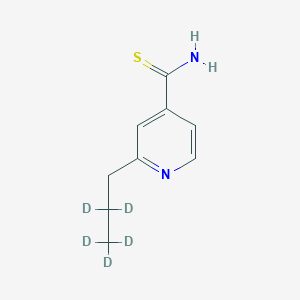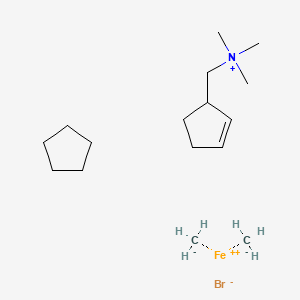
Olopatadine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olopatadine-d6 is a deuterium-labeled derivative of olopatadine, a selective histamine H1 receptor antagonist and mast cell stabilizer. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of olopatadine. The deuterium labeling helps in tracking the compound in biological systems due to its distinct mass, which can be detected using mass spectrometry.
Preparation Methods
The synthesis of olopatadine-d6 involves several steps, starting from commercially available dimethyl sulfate-d6. The primary amine intermediate undergoes alkylation with dimethyl sulfate-d6 to introduce the deuterium atoms. This method is preferred due to its cost-effectiveness and the availability of the reagents . The reaction conditions are typically mild, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Olopatadine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Olopatadine-d6 is widely used in scientific research for various applications:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathways: Researchers use this compound to investigate the metabolic pathways of olopatadine, identifying the metabolites formed and their biological activities.
Mechanism of Action
Olopatadine-d6, like olopatadine, works by blocking the histamine H1 receptors, preventing the binding of histamine and thereby inhibiting the allergic response. It also stabilizes mast cells, preventing the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins. This dual action helps in reducing the symptoms of allergic reactions, such as itching, redness, and swelling .
Comparison with Similar Compounds
Olopatadine-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Olopatadine: The non-labeled version, used clinically for treating allergic conjunctivitis and rhinitis.
Doxepin: A structural analog with minimal anti-allergic activity.
Ketotifen: Another histamine H1 antagonist used for similar indications but with different pharmacokinetic properties.
This compound stands out due to its enhanced stability and the ability to track it in biological systems, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C21H23NO3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(11Z)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3,2D3 |
InChI Key |
JBIMVDZLSHOPLA-SVAYWWRISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[His7] Corazonin](/img/structure/B12401621.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)





![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
